Ivospemin

Description

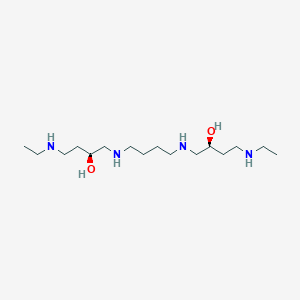

Structure

2D Structure

Properties

CAS No. |

748119-79-1 |

|---|---|

Molecular Formula |

C16H38N4O2 |

Molecular Weight |

318.50 g/mol |

IUPAC Name |

(2S)-4-(ethylamino)-1-[4-[[(2S)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol |

InChI |

InChI=1S/C16H38N4O2/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2/h15-22H,3-14H2,1-2H3/t15-,16-/m0/s1 |

InChI Key |

AFXLPCNTPZQBIC-HOTGVXAUSA-N |

Isomeric SMILES |

CCNCC[C@@H](CNCCCCNC[C@H](CCNCC)O)O |

Canonical SMILES |

CCNCCC(CNCCCCNCC(CCNCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ivospemin (SBP-101)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivospemin (formerly SBP-101) is a novel small molecule, synthetic polyamine analogue under investigation as a therapeutic agent for various cancers, with a primary focus on metastatic pancreatic ductal adenocarcinoma (PDAC). As a polyamine metabolic inhibitor, this compound disrupts the intricate and vital pathways of polyamine biosynthesis and homeostasis, which are frequently dysregulated in neoplastic cells to support their rapid proliferation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key molecular pathways.

Core Mechanism of Action: Disruption of Polyamine Metabolism

The primary mechanism of action of this compound is centered on its ability to interfere with polyamine metabolism, leading to a reduction in intracellular polyamine pools, which are crucial for cell growth, proliferation, and survival.[1] this compound is a proprietary polyamine analogue that is preferentially taken up by pancreatic acinar cells and, importantly, pancreatic cancer cells.[2] This selective accumulation is a key feature of its therapeutic profile.

Once inside the cell, this compound exerts its effects through a multi-pronged approach:

-

Inhibition of Polyamine Biosynthesis: this compound has been shown to downregulate the activity of two key enzymes in the polyamine biosynthesis pathway:

-

Ornithine Decarboxylase (ODC): This is the first and rate-limiting enzyme in polyamine synthesis, converting ornithine to putrescine.[2] this compound treatment leads to a robust downregulation of ODC activity across various cancer cell types.[1][3]

-

S-adenosylmethionine decarboxylase 1 (AMD1): This enzyme is responsible for the production of decarboxylated S-adenosylmethionine (dcSAM), the aminopropyl donor for the synthesis of spermidine and spermine.[4] While the inhibitory effect on AMD1 is noted, specific quantitative data on the inhibition constant (e.g., IC50 or Ki) is not yet publicly available.

-

-

Upregulation of Polyamine Catabolism: this compound modestly upregulates the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolism pathway.[3][5] SSAT acetylates spermidine and spermine, marking them for export out of the cell or for oxidation by polyamine oxidase (PAO), further contributing to the depletion of intracellular polyamine pools.

The net effect of these actions is a significant decrease in the intracellular concentrations of polyamines, particularly putrescine and spermidine, thereby inhibiting the cellular processes that depend on these molecules and ultimately leading to cell death.[1]

Signaling Pathways and Cellular Effects

The depletion of intracellular polyamines by this compound triggers a cascade of downstream signaling events, culminating in apoptosis (programmed cell death).

Polyamine Metabolism Pathway

The following diagram illustrates the polyamine metabolic pathway and the points of intervention by this compound.

Induction of Apoptosis

The depletion of intracellular polyamines by this compound initiates a mitochondria-mediated apoptotic pathway.[6] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which subsequently activates a cascade of caspases, the key executioners of apoptosis. While the precise caspase activation profile induced by this compound is still under detailed investigation, studies on polyamine depletion have shown the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[6]

Quantitative Data

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | ~5 | [7] |

| H157 | Lung Adenocarcinoma | ~2.5 | [7] |

| AsPc-1 | Pancreatic Adenocarcinoma | >10 | [7] |

| BxPC-3 | Pancreatic Adenocarcinoma | >10 | [7] |

| CaOV-3 | Ovarian Adenocarcinoma | ~2.5 | [7] |

| SK-OV-3 | Ovarian Adenocarcinoma | ~5 | [7] |

Table 2: Clinical Efficacy of this compound in Combination with Gemcitabine and Nab-Paclitaxel (Phase 1a/1b Study)

| Parameter | Value | Reference |

| Objective Response Rate (ORR) | 48% | [8] |

| Median Overall Survival (OS) | 14.6 months | [8] |

| Disease Control Rate (DCR) | 83% (45% PR + 38% SD) | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., lung, pancreatic, ovarian) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound (e.g., 1 µM to 10 µM) for a specified duration (e.g., 96 hours).

-

Post-treatment, cell viability is assessed using a standard method such as the Trypan Blue exclusion assay or a colorimetric assay (e.g., MTT, XTT).

-

The number of viable cells is counted, and the IC50 (the concentration of drug that inhibits cell growth by 50%) is calculated.[7]

-

Ornithine Decarboxylase (ODC) Activity Assay

-

Objective: To measure the effect of this compound on the enzymatic activity of ODC.

-

Methodology:

-

Cells are treated with this compound for a defined period (e.g., 24 hours).

-

Cell lysates are prepared, and the protein concentration is determined.

-

The ODC activity in the lysates is measured by quantifying the release of 14CO2 from L-[1-14C]ornithine.

-

The reaction mixture typically contains the cell lysate, pyridoxal-5'-phosphate (a cofactor), and L-[1-14C]ornithine.

-

The reaction is incubated at 37°C, and the produced 14CO2 is trapped and measured using a scintillation counter.

-

ODC activity is expressed as pmol of CO2 released per hour per mg of protein.

-

Spermidine/spermine N1-acetyltransferase (SSAT) Activity Assay

-

Objective: To determine the effect of this compound on the enzymatic activity of SSAT.

-

Methodology:

-

Similar to the ODC assay, cells are treated with this compound, and lysates are prepared.

-

SSAT activity is measured by quantifying the transfer of the [14C]acetyl group from [1-14C]acetyl-CoA to spermidine.

-

The reaction mixture includes cell lysate, spermidine, and [1-14C]acetyl-CoA.

-

After incubation, the radiolabeled N1-acetylspermidine is separated from the unreacted [1-14C]acetyl-CoA using a cation-exchange paper method.

-

The radioactivity on the paper is measured by scintillation counting.

-

SSAT activity is expressed as pmol of acetylspermidine formed per minute per mg of protein.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human pancreatic cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a specified route (e.g., subcutaneous injection) and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

The anti-tumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups.

-

Conclusion

This compound (SBP-101) represents a promising therapeutic strategy that targets the dysregulated polyamine metabolism in cancer cells. Its multifaceted mechanism of action, involving the inhibition of key biosynthetic enzymes and the modest upregulation of a catabolic enzyme, leads to the depletion of essential polyamines, ultimately inducing apoptosis. Preclinical and early-phase clinical data support its potential as an anti-cancer agent, particularly in combination with standard-of-care chemotherapy for metastatic pancreatic cancer. Further research is warranted to fully elucidate the intricate details of its downstream signaling pathways and to explore its therapeutic potential in a broader range of malignancies.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]

- 6. Effect of polyamine depletion on caspase activation: a study with spermine synthase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Ivospemin (SBP-101): A Polyamine Metabolic Inhibitor for Pancreatic Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivospemin (formerly SBP-101) is a novel, subcutaneously administered polyamine analogue designed to induce polyamine metabolic inhibition (PMI). Preclinical investigations have demonstrated its significant anti-tumor activity in pancreatic ductal adenocarcinoma (PDAC) models. By disrupting the highly dysregulated polyamine metabolism characteristic of pancreatic cancer, this compound selectively targets tumor cells, leading to cell growth inhibition and apoptosis. This document provides a comprehensive overview of the core preclinical data, including quantitative in vitro and in vivo results, detailed experimental methodologies, and an elucidation of the underlying mechanism of action and signaling pathways.

Core Mechanism of Action: Disruption of Polyamine Metabolism

This compound is a spermine analogue that leverages the upregulated polyamine transport system in cancer cells for preferential uptake.[1] Its primary mechanism of action is the robust downregulation of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis.[2] This inhibition, coupled with a modest upregulation of polyamine catabolism, leads to a significant depletion of intracellular polyamine pools (putrescine, spermidine, and spermine) that are essential for neoplastic cell proliferation and survival.[2][3] The depletion of these critical polyamines ultimately triggers apoptotic pathways, characterized by caspase-3 activation and PARP cleavage, leading to programmed cell death.[4]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in pancreatic cancer cells.

Caption: Mechanism of this compound in Pancreatic Cancer Cells.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects across multiple human pancreatic cancer cell lines.

Data Presentation: Cell Viability

The half-maximal inhibitory concentrations (IC₅₀) were determined following 96 hours of treatment, showcasing a significant reduction in cell viability.[2] Additional data from a 2015 conference presentation highlighted the potent inhibitory effect of this compound, both as a monotherapy and in combination with standard-of-care chemotherapeutics.[5]

| Cell Line | IC₅₀ (µM) after 96h[2] | % Inhibition (10 µM SBP-101 alone) at 96h[5] | % Inhibition (10 µM SBP-101 + Gem/Nab) at 96h[5] | % Inhibition (Gem/Nab alone) at 96h[5] |

| AsPc-1 | 7.9 | >80% | 89.7% | 38.3% |

| BxPC-3 | 6.8 | >80% | 97.3% | 38.5% |

| Capan-1 | Not Reported | >80% | 90.1% | 47.1% |

| HPAF-II | Not Reported | >80% | Not Reported | Not Reported |

| MIA PaCa-2 | Not Reported | Not Reported | 39.4% | 8.0% |

| PANC-1 | Not Reported | Not Reported | Not Reported | Not Reported |

Gem/Nab refers to the combination of Gemcitabine and Nab-paclitaxel.

Experimental Protocols

-

Cell Lines: Human pancreatic adenocarcinoma cell lines (AsPc-1, BxPC-3, etc.).

-

Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Fresh media is added containing this compound at concentrations ranging from 0.5 µM to 10 µM. For combination studies, Gemcitabine (0.5 µM) and Nab-paclitaxel (5 nM) are added with or without this compound.

-

Incubation: Cells are incubated for specified durations (e.g., 24, 48, 72, and 96 hours).

-

Quantification: Cell proliferation is measured using a standard method such as Trypan Blue exclusion or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

-

Analysis: The number of viable cells is counted, and IC₅₀ values are calculated based on the dose-response curves.

-

Principle: This assay measures the conversion of L-[¹⁴C]-ornithine to [¹⁴C]-putrescine and ¹⁴CO₂. The amount of released ¹⁴CO₂ is quantified as a measure of ODC activity.

-

Cell Lysate Preparation: Cells are treated with this compound for a specified time, then harvested and lysed to obtain the cytosolic fraction containing ODC.

-

Reaction Mixture: The cell lysate is incubated in a reaction buffer containing pyridoxal phosphate (PLP), EDTA, and L-[¹⁴C]-ornithine in a sealed vial. A filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) is placed in the cap.

-

Reaction Termination: The reaction is stopped by the addition of acid (e.g., citric acid), which facilitates the release of all dissolved ¹⁴CO₂.

-

Quantification: The filter paper is removed, and the trapped ¹⁴CO₂ is measured using a scintillation counter.

-

Analysis: ODC activity is calculated based on the amount of ¹⁴CO₂ produced per unit of time per milligram of protein.

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of this compound.

In Vivo Efficacy

Preclinical studies in murine xenograft models of human pancreatic cancer have confirmed the anti-tumor activity of this compound in an in vivo setting.

Data Presentation: Xenograft Models

While full, peer-reviewed publications detailing the quantitative results are not yet available, corporate disclosures and conference abstracts have summarized key findings. This compound, administered as a monotherapy, resulted in significant tumor growth inhibition in multiple human pancreatic cancer xenograft models.[6][7]

| Model | Cell Line | Treatment | Key Finding |

| Subcutaneous Xenograft | PANC-1 | 26 mg/kg daily injection | Near complete suppression of transplanted tumor growth.[7] |

| Subcutaneous Xenograft | BxPC-3 | Not specified | SBP-101 inhibited tumor growth.[1] |

| Orthotopic Xenograft | L3.6pl | Not specified | SBP-101 suppressed both primary and metastatic growth.[7] |

Experimental Protocols

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are typically used.

-

Tumor Implantation:

-

Subcutaneous Model: Fragments of a human pancreatic tumor (e.g., from a BxPC-3 cell line) or a suspension of cancer cells (e.g., PANC-1) are implanted subcutaneously into the flank of the mice.[1]

-

Orthotopic Model: Human pancreatic cancer cells (e.g., L3.6pl) are surgically implanted directly into the pancreas of the mice to better mimic the tumor microenvironment.[7]

-

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control (vehicle) and treatment groups. This compound is administered, typically via subcutaneous injection, at specified doses and schedules (e.g., daily).

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or when a survival endpoint is reached. Tumors are then excised and weighed.

-

Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference between the median tumor volumes of the treated and control groups. Survival curves may also be generated and analyzed.

Experimental Workflow Diagram

Caption: General workflow for in vivo xenograft studies.

Conclusion

The preclinical data for this compound strongly support its continued development as a therapeutic agent for pancreatic cancer. Its novel mechanism of action, which targets the dysregulated polyamine metabolism in tumor cells, provides a clear rationale for its anti-neoplastic activity. Both in vitro and in vivo studies have consistently demonstrated its ability to inhibit the growth of human pancreatic cancer. These compelling preclinical findings have provided the foundation for ongoing clinical trials evaluating this compound in patients with metastatic pancreatic ductal adenocarcinoma.[8]

References

- 1. Compelling Preclinical Data On Sun BioPharma's SBP-101 Presented At The 2015 American Pancreatic Association (APA) Annual Meeting - BioSpace [biospace.com]

- 2. Study of SBP-101 Combined With Nab-Paclitaxel and Gemcitabine in Pancreatic Cancer [clin.larvol.com]

- 3. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compelling Preclinical Data on Sun BioPharma's SBP-101 [globenewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sec.gov [sec.gov]

- 8. clinicaltrials.eu [clinicaltrials.eu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ivospemin (SBP-101): A Novel Polyamine Metabolic Inhibitor

Introduction

This compound, also known as SBP-101, is a proprietary, symmetrically substituted spermine analogue developed as a potent inhibitor of polyamine metabolism.[1][2] Polyamines, including spermine, spermidine, and their precursor putrescine, are small polycationic molecules essential for cell growth, proliferation, and differentiation.[1][3] Cancer cells exhibit a dysregulated polyamine metabolism and an elevated demand for these molecules to sustain their rapid proliferation, making the polyamine pathway a compelling target for anticancer therapeutics.[1][3] this compound is designed to exploit this dependency by disrupting normal polyamine homeostasis, leading to the inhibition of tumor growth.[4] It has shown promising preclinical and clinical activity, particularly in pancreatic ductal adenocarcinoma (PDAC) and ovarian cancer.[5][6][7]

Core Mechanism of Action

This compound exerts its anticancer effects by strategically intervening at multiple points within the polyamine metabolic pathway. As a structural analogue of spermine, it competes with natural polyamines for cellular uptake and subsequently modulates the activity of key regulatory enzymes.[1][8]

The primary mechanisms include:

-

Downregulation of Polyamine Biosynthesis: this compound robustly downregulates the activity of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine synthesis which converts ornithine to putrescine.[8][9][10] It also inhibits S-adenosylmethionine decarboxylase 1 (AMD1), another critical enzyme in the pathway.[9] This dual inhibition significantly curtails the de novo synthesis of polyamines.

-

Upregulation of Polyamine Catabolism: this compound induces the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism.[1][8] SSAT acetylates spermine and spermidine, marking them for either export out of the cell or degradation by polyamine oxidase (PAOX), further reducing intracellular polyamine concentrations.[8][11]

The net effect of these actions is a significant depletion of intracellular polyamine pools, which slows or prevents cancer cells from growing and dividing.[5][9]

Quantitative Data Presentation

Preclinical In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, including those resistant to standard chemotherapies.

Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines

| Cell Line | Cisplatin Sensitivity | This compound IC₅₀ (µM) |

|---|---|---|

| CaOV-3 | Sensitive | 1.15 |

| A2780 | Sensitive | 1.95 |

| OV90 | Resistant | 2.50 |

| ACRP | Resistant | 1.40 |

Data from a 96-hour treatment study.[5]

In multiple myeloma (MM) cell lines, this compound at concentrations of 1 µM to 10 µM showed a significant dose-dependent decrease in cellular proliferation.[12]

Preclinical In Vivo Efficacy

Studies in murine models have confirmed the in vivo activity of this compound, both as a monotherapy and in combination with chemotherapy.

Table 2: In Vivo Efficacy of this compound in a Murine Ovarian Cancer Model (VDID8+)

| Treatment Group | Median Survival Increase vs. Control | Details |

|---|---|---|

| This compound Monotherapy | 20% | Statistically significant increase in median survival.[5] |

| This compound + Gemcitabine | 45% (approx.) | Increased survival by 24% compared to gemcitabine alone.[5] |

| This compound + Topotecan | 45% (approx.) | Increased survival by 28% compared to topotecan alone.[5] |

| This compound + Doxorubicin | Not specified | Combination significantly prolonged survival and decreased tumor burden.[6] |

The VDID8+ syngeneic model involves injecting C57Bl/6J mice with ovarian epithelial cancer cells.[5]

Clinical Trial Efficacy (Metastatic Pancreatic Ductal Adenocarcinoma)

This compound has been evaluated in combination with standard-of-care chemotherapy in patients with previously untreated metastatic PDAC.

Table 3: Phase 1a/1b Combination Therapy Results (this compound + Gemcitabine & Nab-Paclitaxel)

| Efficacy Endpoint | Result (N=29 evaluable subjects) | Reference |

|---|---|---|

| Best Objective Response | [13] | |

| Complete Response (CR) | 3% (1 subject) | [13] |

| Partial Response (PR) | 45% (13 subjects) | [13] |

| Stable Disease (SD) | 34% (10 subjects) | [13] |

| Progressive Disease (PD) | 17% (5 subjects) | [13] |

| Objective Response Rate (ORR) | 48% | [6][7][14] |

| Survival | ||

| Median Progression-Free Survival (PFS) | 6.5 months | [13] |

| Median Overall Survival (OS) | 14.6 months (final) | [6][13][14] |

Data from Cohorts 4 and 1b of the Phase 1a/1b study as of March 18, 2022.[13]

An ongoing global, randomized, double-blind Phase 3 trial (ASPIRE, NCT05254171) is further evaluating this compound in combination with gemcitabine and nab-paclitaxel for first-line treatment of mPDAC.[14][15]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines the general steps to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A2780, CaOV-3 for ovarian; various PDA lines) are cultured under standard conditions.[5][16]

-

Treatment: Cells are seeded in multi-well plates and, after adherence, treated with a range of this compound concentrations for a specified duration (e.g., 96 hours).[5] For combination studies, chemotherapeutic agents (e.g., gemcitabine, doxorubicin) are added for the final 24 hours of incubation.[5]

-

Viability Assessment: Cell viability is measured using commercially available kits that assess metabolic activity or ATP content (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Data Analysis: Results are normalized to untreated controls, and IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Murine Ovarian Cancer Model

This protocol describes the evaluation of this compound's efficacy in a syngeneic, immunocompetent mouse model.

Methodology:

-

Animal Model: Female C57Bl/6J mice are used to maintain an intact immune system, which is required for the full efficacy of the this compound/doxorubicin combination.[5][6]

-

Tumor Induction: Mice are injected intraperitoneally with VDID8+ syngeneic ovarian cancer cells.[5]

-

Treatment Regimen: Following tumor cell injection, mice are randomized into treatment arms: vehicle control, this compound monotherapy, chemotherapy monotherapy (e.g., gemcitabine, topotecan), or combination therapy.[5]

-

Efficacy Assessment: The primary endpoint is overall survival. Secondary endpoints include tumor burden, often assessed by the volume of ascites fluid formed, and changes in ascitic polyamine content.[2][5]

-

Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test to determine statistical significance between groups.

Enzyme Activity Assays

The mechanism of this compound was elucidated by measuring its effect on key polyamine metabolic enzymes.

Methodology:

-

Cell Lysis: Cancer cells are treated with this compound or a control compound (e.g., BENSpm) for a set period (e.g., 24 hours).[8] Cells are then harvested and lysed to create a cell-free extract.

-

ODC Activity: Ornithine decarboxylase activity is measured by quantifying the release of ¹⁴CO₂ from L-[¹⁴C]ornithine in the cell lysate.[8]

-

SSAT Activity: Spermidine/spermine N1-acetyltransferase activity is determined by measuring the transfer of the [¹⁴C]acetyl group from [¹⁴C]acetyl-CoA to spermidine, the natural substrate of the enzyme.[8]

-

Analysis: Enzyme activity is calculated and compared between treated and untreated groups to determine the modulatory effect of this compound.[8]

References

- 1. Polyamines: the pivotal amines in influencing the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of Assets – Panbela Therapeutics [panbela.com]

- 5. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Panbela Announces Poster Presentation at American Association for Cancer Research:this compound/doxorubicin combination modulates polyamine metabolism to improve survival in murine ovarian cancer models - BioSpace [biospace.com]

- 7. Panbela Provides Business Update and Reports Q3 2024 [globenewswire.com]

- 8. mdpi.com [mdpi.com]

- 9. Science – Panbela Therapeutics [panbela.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical Trials – Panbela Therapeutics [panbela.com]

- 14. Panbela Therapeutics' Phase 3 ASPIRE Trial Gets Third DSMB Safety Approval [synapse.patsnap.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of Ivospemin (SBP-101)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivospemin (SBP-101) is a first-in-class polyamine metabolic inhibitor under investigation for the treatment of various cancers, with a primary focus on metastatic pancreatic ductal adenocarcinoma (PDAC). As a synthetic analogue of spermine, this compound disrupts the delicate balance of polyamines within cancer cells, leading to cell growth inhibition and apoptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of this compound, presenting key data and experimental methodologies for the scientific community.

Introduction to this compound (SBP-101)

This compound (chemical name: diethyl dihydroxyhomospermine) is a proprietary polyamine analogue developed by Panbela Therapeutics (formerly Sun BioPharma). It was discovered and extensively studied by Professor Raymond J. Bergeron at the University of Florida College of Pharmacy.[1] The rationale for its development stems from the critical role of polyamines—such as putrescine, spermidine, and spermine—in cell proliferation, differentiation, and survival. Cancer cells, in particular, exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake to sustain their rapid growth, making this pathway an attractive target for therapeutic intervention.

This compound is designed to exploit this dependency. Due to its unique chemical structure, it is preferentially taken up by pancreatic acinar cells and, consequently, pancreatic cancer cells.[2] This targeted accumulation allows for the disruption of polyamine homeostasis within the tumor cells, leading to anti-neoplastic effects.

Mechanism of Action

This compound exerts its anti-cancer effects by modulating polyamine metabolism through a multi-faceted mechanism:

-

Inhibition of Polyamine Biosynthesis: this compound inhibits two key rate-limiting enzymes in the polyamine biosynthesis pathway:

-

Ornithine Decarboxylase (ODC1): This enzyme catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.

-

S-adenosylmethionine Decarboxylase (AMD1): This enzyme provides the aminopropyl group necessary for the synthesis of spermidine and spermine from putrescine.[1]

-

-

Induction of Polyamine Catabolism: this compound has been shown to modestly upregulate the activity of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme involved in the breakdown of polyamines.[3]

-

Induction of Apoptosis: The depletion of intracellular polyamines triggers a cascade of events leading to programmed cell death (apoptosis). This is primarily mediated through the mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential (ΔΨm), activation of caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[4][5]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to establish its anti-cancer activity and safety profile.

In Vitro Studies

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for this compound in various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| AsPc-1 | Pancreatic Cancer | <5.0 |

| BxPC-3 | Pancreatic Cancer | ~9.0 |

| CaOV-3 | Ovarian Cancer | <2.0 |

| Sk-OV-3 | Ovarian Cancer | <2.0 |

| A549 | Lung Cancer | <7.0 |

| H157 | Lung Cancer | <7.0 |

| Data sourced from: Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic[6] |

In Vivo Studies

In animal models, this compound has shown significant suppression of transplanted human pancreatic cancer cells, including metastatic pancreatic cancer growth.[1] It has been reported to inhibit tumor growth in three murine xenograft tumor models of human pancreatic ductal adenocarcinoma.[7]

The following diagram illustrates a general workflow for preclinical evaluation of a polyamine analogue like this compound.

Caption: Generalized preclinical development workflow for this compound.

Clinical Development

This compound has undergone several clinical trials to evaluate its safety and efficacy in cancer patients, primarily those with metastatic pancreatic cancer.

Phase 1 Monotherapy Study (NCT02657330)

This first-in-human, dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of this compound as a monotherapy in patients with previously treated metastatic pancreatic ductal adenocarcinoma.[2]

Key Findings:

-

A total of 28 patients were enrolled across five dose cohorts (0.05, 0.1, 0.2, 0.4, and 0.8 mg/kg).[4]

-

The maximum tolerated dose (MTD) was exceeded at 0.8 mg/kg.[7]

-

The most common adverse events were gastrointestinal in nature and generally mild to moderate.[4]

-

Notably, no drug-related bone marrow suppression or peripheral neuropathy was observed.[7]

-

Stable disease was observed in several patients, with a median overall survival of 5.9 months in the 0.2 mg/kg cohort.[4]

Phase 1a/1b Combination Therapy Study (NCT03412799)

This study assessed this compound in combination with the standard-of-care chemotherapy agents, gemcitabine and nab-paclitaxel, in patients with previously untreated metastatic pancreatic ductal adenocarcinoma.[8]

Key Findings:

-

A total of 50 patients were enrolled in the Phase 1a (dose escalation) and Phase 1b (dose expansion) parts of the study.[9]

-

The combination therapy was generally well-tolerated.[9]

-

At the recommended Phase 2 dose, the combination therapy demonstrated promising efficacy.[6]

| Efficacy Endpoint | Result (Cohort 4 + Phase 1b, N=29) |

| Objective Response Rate | 48% (1 CR, 13 PR) |

| Disease Control Rate | 83% (1 CR, 13 PR, 10 SD) |

| Median Progression-Free Survival | 6.5 months |

| Median Overall Survival | 14.6 months |

| CR: Complete Response, PR: Partial Response, SD: Stable Disease. Data sourced from: Panbela Therapeutics Clinical Trials[10] |

Phase 3 ASPIRE Trial (NCT05254171)

Currently ongoing, the ASPIRE trial is a global, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in combination with gemcitabine and nab-paclitaxel in patients with previously untreated metastatic pancreatic ductal adenocarcinoma.[11] The primary endpoint is overall survival.[3]

The following diagram outlines the workflow of the ASPIRE clinical trial.

Caption: Simplified workflow of the ASPIRE Phase 3 clinical trial.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of this compound.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the enzymatic activity of ODC by quantifying the release of radiolabeled CO2 from a radiolabeled substrate.

-

Principle: The assay is based on the measurement of 14CO2 released from [1-14C]-L-ornithine.

-

Procedure:

-

A purified ODC enzyme sample is incubated in a reaction mixture containing buffer, pyridoxal-5-phosphate (a cofactor), and [1-14C]-L-ornithine.

-

The reaction is carried out in a sealed vial containing a filter paper impregnated with a CO2 trapping agent (e.g., sodium hydroxide).

-

The reaction is stopped by the addition of acid.

-

The trapped 14CO2 on the filter paper is measured using a scintillation counter.

-

The specific activity of ODC is expressed as nmol of CO2 released per minute per mg of protein.

-

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Principle: The assay utilizes a fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC). Activated caspase-3 cleaves this substrate, releasing the highly fluorescent AMC molecule.

-

Procedure:

-

Cell lysates from treated and untreated cells are prepared.

-

The lysates are incubated with the Ac-DEVD-AMC substrate.

-

The fluorescence of the released AMC is measured using a fluorescence plate reader (excitation ~380 nm, emission ~420-460 nm).

-

The increase in fluorescence is proportional to the caspase-3 activity in the sample.

-

PARP Cleavage Assay (Western Blot)

This assay detects the cleavage of PARP, a hallmark of apoptosis, using Western blotting.

-

Principle: During apoptosis, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa and a 24 kDa fragment. This cleavage can be detected by an antibody specific to the cleaved fragment.

-

Procedure:

-

Protein lysates from treated and untreated cells are prepared.

-

The proteins are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with a primary antibody that specifically recognizes cleaved PARP.

-

A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.

-

A chemiluminescent substrate is added, and the light emitted is detected, revealing the presence of the cleaved PARP fragment.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane, which is disrupted during the early stages of apoptosis.

-

Principle: The assay uses a cationic fluorescent dye, such as JC-1 or TMRE, that accumulates in healthy mitochondria with a high membrane potential. In apoptotic cells, the membrane potential collapses, and the dye is dispersed, leading to a change in fluorescence.

-

Procedure (using JC-1):

-

Cells are treated with the test compound.

-

The cells are then incubated with the JC-1 dye.

-

In healthy cells, JC-1 forms aggregates in the mitochondria, which emit red fluorescence.

-

In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.

-

The change in the ratio of red to green fluorescence is measured using a fluorescence microscope or flow cytometer.

-

Pancreatic Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Principle: Human pancreatic cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.

-

Procedure:

-

Human pancreatic cancer cells (e.g., AsPC-1) are cultured and harvested.

-

The cells are injected subcutaneously or orthotopically (into the pancreas) of immunodeficient mice (e.g., nude mice).

-

Once tumors are established, the mice are treated with the test compound or a vehicle control.

-

Tumor volume is measured regularly over time.

-

The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

-

Conclusion

This compound (SBP-101) represents a promising therapeutic agent for the treatment of pancreatic cancer and potentially other malignancies. Its unique mechanism of action, targeting the dysregulated polyamine metabolism in cancer cells, offers a novel approach to cancer therapy. Preclinical and early-phase clinical studies have demonstrated its potential to inhibit tumor growth and improve survival outcomes, particularly in combination with standard-of-care chemotherapy. The ongoing Phase 3 ASPIRE trial will be crucial in definitively establishing the clinical benefit of this compound in patients with metastatic pancreatic ductal adenocarcinoma. The data and methodologies presented in this guide provide a comprehensive resource for the scientific community to further understand and build upon the development of this innovative anti-cancer agent.

References

- 1. Panbela Therapeutics' Phase 3 ASPIRE Trial Gets Third DSMB Safety Approval [synapse.patsnap.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. targetedonc.com [targetedonc.com]

- 5. panbela.com [panbela.com]

- 6. Study of SBP-101 Combined With Nab-Paclitaxel and Gemcitabine in Pancreatic Cancer [clin.larvol.com]

- 7. ascopubs.org [ascopubs.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Clinical Trials – Panbela Therapeutics [panbela.com]

- 11. Panbela Exceeds 50% Enrollment for Aspire Trial in Pancreatic Cancer, Exceeding Anticipated Timelines with Accelerated Momentum - BioSpace [biospace.com]

Ivospemin: A Deep Dive into Cellular Uptake and Accumulation for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivospemin (formerly SBP-101) is a proprietary synthetic polyamine analogue demonstrating significant promise in the treatment of various cancers, particularly pancreatic ductal adenocarcinoma. As a molecule designed to exploit the dysregulated polyamine metabolism characteristic of many neoplastic cells, its efficacy is intrinsically linked to its ability to be taken up by and accumulate within cancer cells. This technical guide provides a comprehensive overview of the cellular uptake and accumulation of this compound, its mechanism of action, and the experimental methodologies used to elucidate these processes.

Mechanism of Action: Disrupting Polyamine Homeostasis

This compound's primary mechanism of action is the disruption of polyamine homeostasis, which is critical for cell growth, proliferation, and survival. It achieves this through a multi-pronged approach:

-

Competitive Uptake: As a structural analogue of natural polyamines like spermine, this compound competes for and utilizes the polyamine transport system (PTS), which is often upregulated in cancer cells to meet their high demand for polyamines. This competitive uptake leads to the accumulation of this compound within the cancer cells.[1][2]

-

Inhibition of Polyamine Biosynthesis: Once inside the cell, this compound acts as a feedback inhibitor of key enzymes in the polyamine biosynthesis pathway. It downregulates the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway, and S-adenosylmethionine decarboxylase 1 (AMD1).[3][4][5] This suppression of de novo polyamine synthesis further contributes to the depletion of intracellular polyamine pools.

-

Induction of Polyamine Catabolism: Evidence suggests that this compound can also modestly upregulate the activity of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme involved in the catabolism and export of polyamines.[6]

The net effect of these actions is a significant reduction in the intracellular concentrations of natural polyamines, leading to cell growth inhibition and the induction of apoptosis (programmed cell death), as evidenced by the activation of caspase 3 and PARP cleavage.[3][4] Laboratory studies have shown that this compound is preferentially taken up by the exocrine pancreas, liver, and kidneys.[7][8]

Quantitative Data on this compound Activity

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: In Vitro Cell Viability (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| A2780 | Ovarian Adenocarcinoma | ~1.5 | 96 |

| OV90 | Ovarian Adenocarcinoma | ~2.0 | 96 |

| ACRP | Ovarian Adenocarcinoma | ~3.24 | 96 |

| CaOV-3 | Ovarian Adenocarcinoma | ~0.95 | 96 |

| A549 | Lung Adenocarcinoma | <7.0 | 96 |

| H157 | Lung Adenocarcinoma | <7.0 | 96 |

| AsPc-1 | Pancreatic Adenocarcinoma | Not specified | 96 |

| BxPC-3 | Pancreatic Adenocarcinoma | Not specified | 96 |

| ARP-1 | Multiple Myeloma | <10.0 | Not specified |

| NCI-H929 | Multiple Myeloma | <10.0 | Not specified |

| MM.1S | Multiple Myeloma | <10.0 | Not specified |

| RPMI-8226 | Multiple Myeloma | >10.0 | Not specified |

Data compiled from multiple sources.[3][7][9]

Table 2: Effect of this compound on Polyamine Metabolism Enzymes

| Enzyme | Effect | Cell Types Studied |

| Ornithine Decarboxylase (ODC) | Robust downregulation of activity | Lung, Pancreatic, and Ovarian Adenocarcinoma cell lines |

| Spermidine/Spermine N1-acetyltransferase (SSAT) | Modest upregulation of activity | Lung, Pancreatic, and Ovarian Adenocarcinoma cell lines |

This table summarizes the observed effects of this compound on key enzymes in the polyamine metabolic pathway.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the polyamine metabolic pathway targeted by this compound and a typical experimental workflow for assessing its cellular effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the cellular effects of this compound.

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol is for determining the number of viable cells in a culture after treatment with this compound.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (SBP-101) stock solution

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Trypan blue stain (0.4%)

-

Hemocytometer or automated cell counter

-

Microcentrifuge tubes

-

Multi-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth throughout the experiment and ensure they are 70-80% confluent on the day of the assay.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 500 nM to 10 µM). Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting:

-

Aspirate the medium.

-

Wash the cells with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Once detached, add complete medium to inactivate the trypsin.

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Staining and Counting:

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

-

Incubate for 1-2 minutes at room temperature.

-

Load the stained cell suspension into a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

-

Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

-

Representative Cellular Uptake and Accumulation Assay (Using a Radiolabeled Analogue)

As this compound is a proprietary compound, a specific protocol for its radiolabeled uptake is not publicly available. This protocol is a representative method for measuring the uptake of polyamine analogues using a radiolabeled tracer.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Radiolabeled polyamine analogue (e.g., [3H]-spermidine or a custom-synthesized radiolabeled this compound)

-

Unlabeled ("cold") this compound

-

Ice-cold PBS

-

Cell lysis buffer (e.g., 0.1% SDS in PBS)

-

Scintillation vials

-

Liquid scintillation cocktail

-

Liquid scintillation counter

-

12-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed cells in 12-well plates to reach 70-80% confluency on the day of the experiment.

-

Pre-incubation (optional, for competition assays): To determine if uptake is competitive, pre-incubate some wells with a high concentration of unlabeled this compound for a short period before adding the radiolabeled compound.

-

Uptake Initiation: Remove the culture medium and add fresh medium containing the radiolabeled polyamine analogue at a specific concentration (e.g., 0.5 to 5 µM).

-

Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.

-

Uptake Termination and Washing:

-

Rapidly aspirate the medium containing the radiolabeled compound.

-

Immediately wash the cells three times with ice-cold PBS to remove any extracellular tracer. The first wash can contain a high concentration of the unlabeled polyamine to displace any non-specifically bound tracer.

-

-

Cell Lysis: Add cell lysis buffer to each well and incubate for 10 minutes at room temperature to ensure complete lysis.

-

Quantification:

-

Transfer the cell lysate from each well to a scintillation vial.

-

Add liquid scintillation cocktail.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Protein Quantification: In parallel wells, determine the total protein content (e.g., using a BCA assay) to normalize the uptake data.

-

Data Analysis: Express the results as DPM per milligram of protein to quantify the intracellular accumulation of the radiolabeled analogue. Compare the uptake in the presence and absence of unlabeled this compound to demonstrate competitive inhibition.

-

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the activity of ODC by quantifying the release of [14C]O2 from L-[1-14C]-ornithine.

-

Materials:

-

Treated and untreated cell pellets

-

ODC assay buffer (e.g., Tris-HCl buffer containing pyridoxal-5'-phosphate and DTT)

-

L-[1-14C]-ornithine

-

Filter paper

-

Scintillation vials with a center well insert

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates from cells treated with and without this compound.

-

Assay Setup: In a sealed scintillation vial, add the cell lysate to the ODC assay buffer.

-

Reaction Initiation: Add L-[1-14C]-ornithine to the vial to start the enzymatic reaction. Place a piece of filter paper soaked in a CO2-trapping agent (e.g., hyamine hydroxide) in the center well.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The ODC in the lysate will convert L-[1-14C]-ornithine to putrescine and [14C]O2.

-

Reaction Termination: Stop the reaction by injecting an acid (e.g., trichloroacetic acid) into the reaction mixture, which also facilitates the release of all dissolved [14C]O2.

-

CO2 Trapping: Allow the vials to sit at room temperature for an additional period (e.g., 30 minutes) to ensure all the released [14C]O2 is trapped by the filter paper.

-

Quantification: Remove the filter paper and place it in a new scintillation vial with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the ODC activity in the cell lysate. Normalize the results to the protein concentration of the lysate.

-

Conclusion

This compound represents a targeted therapeutic strategy that effectively exploits the reliance of cancer cells on the polyamine metabolic pathway. Its preferential uptake and accumulation in malignant cells, coupled with its ability to inhibit polyamine biosynthesis, underscore its potential as a potent anti-cancer agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other polyamine analogues, facilitating a deeper understanding of their cellular pharmacology and a more rapid translation to clinical applications. The ongoing clinical trials, such as the ASPIRE Phase II/III study, will be crucial in determining the ultimate clinical utility of this promising therapeutic.[5][10]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Conformational cycle of human polyamine transporter ATP13A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabeled polyamine uptake in cells [protocols.io]

- 4. protocols.io [protocols.io]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Green Fluorescent Polyamines to Analyze ATP13A2 and ATP13A3 Activity in the Mammalian Polyamine Transport System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Ivospemin on Ovarian Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivospemin (SBP-101), a novel spermine analogue, has demonstrated significant potential in the preclinical setting as a therapeutic agent against ovarian cancer.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the in vitro efficacy of this compound, focusing on its effects on ovarian cancer cell lines. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action: Targeting Polyamine Metabolism

Cancers exhibit an elevated demand for polyamines, which are essential for cell growth, proliferation, and differentiation. This compound exerts its anti-neoplastic effects by modulating polyamine metabolism.[1][5][6] It acts as a spermine analogue to disrupt the delicate balance of polyamine biosynthesis and catabolism. Specifically, this compound has been shown to decrease the activity of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, while simultaneously upregulating spermidine/spermine N1-acetyltransferase (SSAT), a critical enzyme in polyamine catabolism.[1][5][6][7] This dual action leads to a depletion of intracellular polyamine pools, thereby inhibiting cancer cell proliferation.

Quantitative Analysis of In Vitro Efficacy

Studies have consistently shown that this compound reduces the viability of various human ovarian adenocarcinoma cell lines.[2][8] A key finding is that the efficacy of this compound appears to be independent of the cell lines' sensitivity to cisplatin, a standard-of-care chemotherapy for ovarian cancer.[2][3][4]

Table 1: this compound Monotherapy IC50 Values in Human Ovarian Adenocarcinoma Cell Lines

| Cell Line | Cisplatin Sensitivity | This compound IC50 (µM) |

| CaOV-3 | Most Sensitive | < 10 |

| A2780 | Sensitive | < 10 |

| OV90 | Moderately Resistant | < 10 |

| ACRP | Least Sensitive (Resistant) | < 10 |

Data extracted from studies indicating IC50 values are well below those documented in other cancer types, with specific values presented in graphical form in the source literature.[2]

Combination Therapy: Synergistic Effects with Chemotherapeutics

The therapeutic potential of this compound is further enhanced when used in combination with standard chemotherapeutic agents. In vitro studies have demonstrated a synergistic or additive effect, leading to increased toxicity in ovarian cancer cell lines.

Table 2: In Vitro Combination Effects of this compound with Chemotherapeutic Agents

| Chemotherapeutic Agent | Concentration | Effect with this compound (1µM or 2µM) | Cisplatin Sensitivity of Cell Lines |

| Gemcitabine | 50 nM | Increased Toxicity | Sensitive & Resistant |

| Topotecan | 50 nM | Increased Toxicity | Sensitive & Resistant |

| Doxorubicin | 0.5 µM | Increased Toxicity (Greatest combined effect) | Sensitive & Resistant |

| Paclitaxel | 2 nM | No added benefit / Increased toxicity | Sensitive & Resistant |

| Docetaxel | 2 nM | No added benefit / Increased toxicity | Sensitive & Resistant |

There are conflicting reports regarding the enhanced effect with taxanes. One study reported no added benefit[1][5][6], while another suggested increased toxicity[2].

Furthermore, a cooperative antiproliferative response has been observed when this compound is co-administered with DFMO (difluoromethylornithine), an inhibitor of ornithine decarboxylase.[1][5][6]

Experimental Protocols

The following section outlines the typical methodologies employed in the in vitro evaluation of this compound's efficacy.

Cell Culture

Human ovarian adenocarcinoma cell lines with varying sensitivities to cisplatin (e.g., A2780, ACRP, CaOV-3, OV90) and a murine ovarian cancer cell line (VDID8+) are commonly used.[1][2] Cells are cultured in standard media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Cytotoxicity Assays

To determine the effect of this compound on cell viability, colorimetric assays such as the MTT or SRB assay are frequently utilized.

Protocol:

-

Cells are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere, they are treated with increasing concentrations of this compound (e.g., 500 nM to 10 µM) for a period of 96 hours.[2]

-

For combination studies, a fixed concentration of this compound (e.g., 1µM or 2µM) is administered for 96 hours, with the chemotherapeutic agent added for the final 24 hours.[2]

-

Following treatment, the respective assay reagents are added, and the absorbance is measured using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.

Visualizing the Molecular Impact

Signaling Pathway of this compound's Action

The following diagram illustrates the impact of this compound on the polyamine metabolism pathway in ovarian cancer cells.

Caption: this compound's impact on the polyamine metabolism pathway.

Experimental Workflow for In Vitro Analysis

The diagram below outlines the general workflow for assessing the in vitro efficacy of this compound on ovarian cancer cell lines.

Caption: General experimental workflow for in vitro efficacy testing.

Conclusion and Future Directions

The in vitro data strongly support the potential of this compound as a therapeutic agent for ovarian cancer, both as a monotherapy and in combination with existing chemotherapies. Its ability to target the dysregulated polyamine metabolism in cancer cells provides a promising avenue for treatment, particularly in platinum-resistant disease. Future in vitro studies should focus on elucidating the detailed molecular mechanisms of synergy with different chemotherapeutic agents and exploring its impact on other cellular processes such as apoptosis and cell cycle progression. Further investigation into the role of the tumor microenvironment and the immune system in response to this compound treatment is also warranted.[6][8] These efforts will be crucial in guiding the clinical development of this compound for ovarian cancer patients.

References

- 1. panbela.com [panbela.com]

- 2. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Biomedicines | Free Full-Text | The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer [mdpi.com]

- 8. Panbela Announces Poster Presentation at American Association for Cancer Research:this compound/doxorubicin combination modulates polyamine metabolism to improve survival in murine ovarian cancer models - BioSpace [biospace.com]

Investigating the Molecular Targets of Ivospemin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivospemin (formerly SBP-101) is a novel synthetic polyamine analogue currently under investigation as a potential anti-cancer therapeutic. As a structural mimic of endogenous polyamines, its primary mechanism of action involves the disruption of polyamine metabolism, a pathway frequently dysregulated in neoplastic cells and critical for their proliferation and survival. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its effects on key enzymatic pathways and cellular processes. The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Core Molecular Targets and Mechanism of Action

This compound exerts its anti-neoplastic effects by targeting key components of the polyamine metabolic pathway. Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules essential for cell growth, differentiation, and survival. Cancer cells often exhibit elevated polyamine levels, making this pathway an attractive target for therapeutic intervention.

This compound's multi-faceted mechanism of action includes:

-

Inhibition of Polyamine Biosynthesis: this compound directly inhibits the activity of two rate-limiting enzymes in the polyamine biosynthesis pathway:

-

Ornithine Decarboxylase (ODC): This enzyme catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.

-

S-adenosylmethionine Decarboxylase (AMD1): This enzyme is responsible for the synthesis of decarboxylated S-adenosylmethionine, the aminopropyl group donor for the synthesis of spermidine and spermine.[1]

-

-

Induction of Polyamine Catabolism: Evidence suggests that this compound can induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolic pathway. This leads to the acetylation and subsequent degradation of spermidine and spermine.

-

Depletion of Intracellular Polyamine Pools: The combined effect of inhibiting biosynthesis and promoting catabolism results in a significant reduction of intracellular polyamine concentrations. This "polyamine starvation" is a primary driver of this compound's anti-proliferative and pro-apoptotic effects.

-

Induction of Apoptosis: Depletion of polyamines triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).

The following diagram illustrates the central role of this compound in disrupting polyamine metabolism.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy of this compound from in vitro and clinical studies.

Table 1: In Vitro Efficacy of this compound in Ovarian Adenocarcinoma Cell Lines

| Cell Line | Cisplatin Sensitivity | This compound IC50 (µM) |

| A2780 | Sensitive | 1.23 |

| OV90 | Moderately Resistant | 3.24 |

| ACRP | Resistant | 2.15 |

| CaOV-3 | Sensitive | 0.95 |

Data from in vitro cell viability assays.

Table 2: Clinical Trial Results for this compound in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)

| Parameter | Value |

| Median Overall Survival (OS) | 14.6 months |

| Objective Response Rate (ORR) | 48% |

Results from a clinical study of this compound in combination with gemcitabine and nab-paclitaxel in patients with previously untreated mPDAC.[2][3][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular targets of this compound.

Ornithine Decarboxylase (ODC) and S-adenosylmethionine Decarboxylase (AMD1) Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of ODC and AMD1.

Methodology:

-

Enzyme Source: Recombinant human ODC and AMD1 enzymes.

-

Assay Principle: Enzyme activity is measured by quantifying the product of the enzymatic reaction. For ODC, this is typically the release of 14CO2 from [14C]-ornithine. For AMD1, activity can be measured by a coupled assay that detects the production of decarboxylated S-adenosylmethionine.

-

Procedure: a. Prepare a reaction mixture containing the respective enzyme, its substrate (ornithine for ODC, S-adenosylmethionine for AMD1), and necessary cofactors in a suitable buffer. b. Add varying concentrations of this compound to the reaction mixture. c. Incubate the reaction at 37°C for a defined period. d. Stop the reaction and quantify the amount of product formed. e. Calculate the percentage of enzyme inhibition at each this compound concentration.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can be determined through kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Quantification of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the effect of this compound on the intracellular concentrations of putrescine, spermidine, and spermine.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells in appropriate media and treat with this compound or vehicle control for a specified duration.

-

Cell Lysis and Protein Precipitation: a. Harvest cells and lyse them in a suitable buffer. b. Precipitate proteins using an acid such as perchloric acid or trichloroacetic acid. c. Centrifuge to pellet the protein and collect the supernatant containing the polyamines.

-

Derivatization: React the polyamines in the supernatant with a fluorescent derivatizing agent, such as dansyl chloride or o-phthalaldehyde (OPA), to enable detection by HPLC with a fluorescence detector.[6][7]

-

HPLC Analysis: a. Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).[8] b. Elute the polyamines using a gradient of an appropriate mobile phase (e.g., acetonitrile and water). c. Detect the derivatized polyamines using a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

Quantification: Create a standard curve using known concentrations of putrescine, spermidine, and spermine. Quantify the polyamine levels in the cell lysates by comparing their peak areas to the standard curve. Normalize the results to the total protein concentration of the cell lysate.

Caspase-3 Activity Assay

Objective: To assess the activation of caspase-3, a key executioner caspase in the apoptotic pathway, following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Treat cancer cells with this compound or a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).

-

Cell Lysis: Lyse the cells to release intracellular contents, including active caspases.

-

Fluorometric or Colorimetric Assay: a. Use a commercially available caspase-3 activity assay kit. These kits typically contain a specific caspase-3 substrate conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA). b. Incubate the cell lysate with the substrate. c. Active caspase-3 in the lysate will cleave the substrate, releasing the fluorophore or chromophore. d. Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Quantify the caspase-3 activity by comparing the signal from this compound-treated cells to that of untreated controls. Express the results as a fold-change in activity.

PARP Cleavage Western Blot Analysis

Objective: To detect the cleavage of PARP, a substrate of activated caspase-3, as a marker of apoptosis.

Methodology:

-

Cell Culture, Treatment, and Lysis: Treat cells with this compound and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for cleaved PARP (recognizing the 89 kDa fragment). A parallel blot with an antibody that recognizes both full-length (116 kDa) and cleaved PARP can also be performed. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: The presence of the 89 kDa cleaved PARP fragment in this compound-treated samples indicates the induction of apoptosis. Densitometry can be used to quantify the relative amount of cleaved PARP compared to a loading control (e.g., β-actin or GAPDH).

The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of this compound.

Conclusion

This compound is a promising anti-cancer agent that targets the dysregulated polyamine metabolism in cancer cells. Its primary molecular targets are the key biosynthetic enzymes ODC and AMD1. By inhibiting these enzymes and promoting polyamine catabolism, this compound effectively depletes intracellular polyamine pools, leading to cell growth inhibition and the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanism of action and the identification of potential biomarkers of response. Further research into the interplay between polyamine depletion and other critical cellular signaling pathways, such as the Bcl-2 family of proteins, will be crucial for optimizing the clinical application of this novel therapeutic.

References

- 1. Science – Panbela Therapeutics [panbela.com]

- 2. panbela.com [panbela.com]

- 3. Panbela Therapeutics' Phase 3 ASPIRE Trial Gets Third DSMB Safety Approval [synapse.patsnap.com]

- 4. Panbela Provides Business Update and Reports Q3 2024 [globenewswire.com]

- 5. Panbela Therapeutics Announces Third Independent Safety Review of Phase 3 ASPIRE Clinical Trial DSMB Recommended Continuation with No Trial Modification - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. medipol.edu.tr [medipol.edu.tr]

- 8. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Ivospemin's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivospemin (formerly SBP-101) is a proprietary polyamine analogue that has demonstrated promising anti-tumor activity in both preclinical models and clinical trials, particularly in aggressive malignancies such as pancreatic and ovarian cancer.[1] Polyamines are essential for cell proliferation and survival, and their metabolism is often dysregulated in cancer, contributing to an immunosuppressive tumor microenvironment (TME).[2][3] High levels of polyamines are known to support the function of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and regulatory T-cells (Tregs).[2] this compound is designed to disrupt this pathway, thereby not only directly inhibiting tumor cell growth but also potentially remodeling the TME to be more permissive to an anti-tumor immune response. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its effects on the TME based on available data, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound is a spermine analogue that acts as a polyamine metabolic inhibitor.[4] Its primary mechanism involves the depletion of intracellular polyamine pools through a dual action:

-

Inhibition of Polyamine Biosynthesis: this compound competes with natural polyamines for uptake into cancer cells.[5] Once inside the cell, it has been shown to inhibit the activity of key enzymes in the polyamine biosynthesis pathway, including ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase 1 (AMD1).[4][6] ODC is the rate-limiting enzyme in this pathway.[7]

-

Upregulation of Polyamine Catabolism: this compound also stimulates the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolic pathway, leading to the breakdown of higher-order polyamines.[7]

The net effect of these actions is a significant reduction in the intracellular concentrations of essential polyamines, which in turn slows cancer cell growth and can induce apoptosis.[6]

Data Presentation

Preclinical studies have provided compelling evidence that the anti-tumor efficacy of this compound is, at least in part, mediated by the immune system. A key study in a murine ovarian cancer model (VDID8+) demonstrated that the survival benefit of this compound in combination with doxorubicin was abrogated in immunodeficient mice, indicating the necessity of an intact immune system for its therapeutic effect.

While this strongly suggests a significant impact on the TME, detailed quantitative data on the specific changes in immune cell populations (e.g., MDSCs, CD8+ T-cells, Tregs, M1/M2 macrophages) within the tumor following this compound treatment have not yet been published. The available preclinical efficacy data from the immunocompetent VDID8+ murine ovarian cancer model is summarized below.

| Treatment Group | Median Survival (days) | % Increase in Median Survival vs. Control | % Increase in Median Survival vs. Chemo Alone | Reference |

| Control (Untreated) | 35 | - | - | [8] |

| This compound | 42 | 20% | - | [8] |

| Gemcitabine | 34 | -3% | - | [8] |

| This compound + Gemcitabine | 42 | 20% | 24% | [8] |

| Topotecan | 36 | 3% | - | [8] |

| This compound + Topotecan | 46 | 31% | 28% | [8] |

Experimental Protocols

The following is a representative protocol for an in vivo study to evaluate the impact of this compound on the tumor microenvironment, based on published preclinical studies.[8][9]

1. Cell Line and Animal Model

-

Cell Line: VDID8+ syngeneic mouse ovarian surface epithelial cells. This cell line is cultured in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Animal Model: Female C57BL/6J mice, 7-8 weeks old.

2. In Vivo Tumor Implantation and Treatment

-

Inject 350,000 VDID8+ cells intraperitoneally (IP) into each mouse.

-

Begin treatment 3 days post-injection.

-

This compound Dosing: Administer 24 mg/kg this compound via IP injection twice weekly (2qw) for three weeks, on alternating weeks.

-

Control Group: Administer a vehicle control (e.g., sterile PBS) on the same schedule.

-